REACTION_CXSMILES
|
C([O-])([O-])=O.[Na+].[Na+].[N+:7]([C:10]1[C:15](OC)=[CH:14][CH:13]=[CH:12][N:11]=1)([O-:9])=O.C1([C:24]2OC(=O)C[N:28]=2)C=CC=CC=1>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[OH:9][N:7]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:24]=[N:28]1 |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4.25 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NC=CC=C1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1OC(CN1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.06 mmol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7.3 mmol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring at about room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the aqueous phase is washed with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions are dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed in silica gel starting with petroleum ether to which methylene chloride
|
Type
|
ADDITION
|
Details
|
is gradually added
|
Type
|
CUSTOM
|
Details
|
After recrystallizing
|
Type
|
TEMPERATURE
|
Details
|
in refluxing methanol to which a catalytic amount of p-toluene sulfonic acid
|
Type
|
ADDITION
|
Details
|
has been added
|
Type
|
TEMPERATURE
|
Details
|
The sample is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the above-identified product is isolated
|
Name
|
|
Type
|
|
Smiles
|
ON1N=CC2=CC=CN=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |